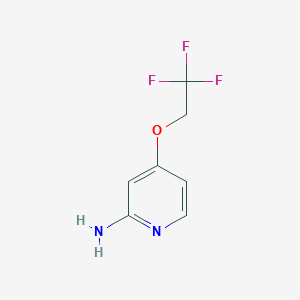

4-(2,2,2-Trifluoroethoxy)pyridin-2-amine

Vue d'ensemble

Description

4-(2,2,2-Trifluoroethoxy)pyridin-2-amine is a fluorinated pyridine derivative. This compound features a trifluoroethoxy group attached to the pyridine ring, which imparts unique chemical properties. Fluorinated compounds are often of interest in various fields due to their enhanced stability, lipophilicity, and bioavailability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethoxy)pyridin-2-amine typically involves the reaction of 2-chloromethylpyridine with 2,2,2-trifluoroethanol in the presence of a base such as sodium methoxide. This reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the trifluoroethoxy group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The amino group (-NH₂) at position 2 of the pyridine ring is highly reactive toward electrophilic reagents. Common substitution reactions include:

Mechanistic Insight : The amino group acts as a nucleophile, attacking electrophilic agents like acyl chlorides or alkyl halides. The trifluoroethoxy group enhances ring electron density, facilitating substitution at the ortho/para positions .

Oxidation Reactions

The pyridine ring and amino group undergo selective oxidation under controlled conditions:

Key Finding : The trifluoroethoxy group stabilizes the pyridine ring against over-oxidation, enabling selective functionalization.

Reduction Reactions

The amino group and pyridine ring participate in reduction pathways:

Mechanism : Hydrogenation of the pyridine ring to piperidine proceeds via adsorption on the catalyst surface, with the trifluoroethoxy group remaining intact .

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

Significance : These reactions enable the introduction of aryl/heteroaryl groups, expanding utility in drug discovery .

Cyclization Reactions

The amino group facilitates heterocycle formation:

Mechanism : Cyclization occurs via nucleophilic attack by the amino group on electrophilic carbons, followed by ring closure .

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective substitution:

| Electrophile | Conditions | Position | Products |

|---|---|---|---|

| Br₂ (1 eq) | AcOH, 50°C, 1 h | C-5 | 5-Bromo-4-(2,2,2-trifluoroethoxy)pyridin-2-amine |

| HNO₃/H₂SO₄ | 0°C, 30 min | C-3 | 3-Nitro-4-(2,2,2-trifluoroethoxy)pyridin-2-amine |

Regioselectivity : The trifluoroethoxy group directs electrophiles to the meta position relative to itself .

Complexation with Metals

The amino and pyridyl nitrogen atoms act as ligands:

| Metal Salt | Conditions | Complex | Application |

|---|---|---|---|

| CuCl₂ | MeOH, RT, 2 h | [Cu(C₈H₈F₃N₂O)₂Cl₂] | Catalysis |

| Pd(OAc)₂ | DMF, 80°C, 4 h | Pd(II)-pyridylamine complex | Cross-coupling |

Stability : Complexes exhibit enhanced thermal stability due to the electron-withdrawing trifluoroethoxy group .

Applications De Recherche Scientifique

4-(2,2,2-Trifluoroethoxy)pyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential use in drug development due to its unique pharmacokinetic properties.

Industry: Utilized in the development of agrochemicals and materials science.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoroethoxy group.

4-(Trifluoromethoxy)pyridin-2-amine: Similar but with a trifluoromethoxy group.

Lansoprazole Related Compound B: Contains a trifluoroethoxy group attached to a different heterocyclic system.

Uniqueness

4-(2,2,2-Trifluoroethoxy)pyridin-2-amine is unique due to the presence of both the trifluoroethoxy group and the pyridine ring, which together confer distinct chemical and biological properties. This combination is less common compared to other fluorinated pyridine derivatives, making it a valuable compound for various applications .

Activité Biologique

4-(2,2,2-Trifluoroethoxy)pyridin-2-amine is an organic compound characterized by its pyridine ring substituted with a trifluoroethoxy group. This unique structure contributes to its biological activity and potential therapeutic applications. Understanding the biological activity of this compound is crucial for its development in medicinal chemistry and pharmacology.

- Molecular Formula : C₇H₇F₃N₂O

- Molecular Weight : 192.14 g/mol

- Structure : The presence of the trifluoroethoxy group enhances lipophilicity and alters electronic characteristics, which can influence interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Its interaction with various biological targets has been a focus of research.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit potent antimicrobial properties. For instance, derivatives of pyridine have demonstrated effectiveness against pathogens such as Mycobacterium tuberculosis (Mtb) through various mechanisms, including metabolic inhibition .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have revealed that certain derivatives of pyridine, including those with trifluoroethoxy substitutions, have exhibited promising results against cancer cell lines. For example, one study reported the compound's IC50 values against A549 and HCT-116 cell lines, indicating its potential as a BRAF inhibitor .

The mechanism through which this compound exerts its biological effects involves:

- Interaction with Enzymes : The compound may act as a competitive inhibitor for specific enzymes involved in metabolic pathways.

- Modulation of Ion Channels : There is evidence suggesting that it can modulate potassium channels, influencing neuronal excitability and offering potential therapeutic implications for neurological disorders.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antitubercular | Mycobacterium tuberculosis | Not specified | |

| Anticancer | A549 | 3.90 ± 0.33 | |

| Anticancer | HCT-116 | 2.25 ± 0.71 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the trifluoroethoxy group significantly enhances the compound's potency compared to non-fluorinated analogs. This modification is crucial for developing more effective derivatives with improved biological profiles .

Propriétés

IUPAC Name |

4-(2,2,2-trifluoroethoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-5-1-2-12-6(11)3-5/h1-3H,4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPWSJQUWPOAOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577467 | |

| Record name | 4-(2,2,2-Trifluoroethoxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379361-82-6 | |

| Record name | 4-(2,2,2-Trifluoroethoxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.